4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine
CAS No.: 178430-13-2
Cat. No.: VC7818169
Molecular Formula: C11H8ClFN2
Molecular Weight: 222.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 178430-13-2 |
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Molecular Formula | C11H8ClFN2 |
Molecular Weight | 222.64 g/mol |
IUPAC Name | 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine |
Standard InChI | InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-2-4-9(13)5-3-8/h2-6H,1H3 |
Standard InChI Key | CMHKVLZZLUCNGV-UHFFFAOYSA-N |
SMILES | CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F |
Canonical SMILES | CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine is characterized by the following key identifiers:
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IUPAC Name: 4-Chloro-6-(4-fluorophenyl)-2-methylpyrimidine
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Molecular Formula:
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Molecular Weight: 222.64 g/mol
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CAS Registry Number: 178430-13-2
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SMILES:
The pyrimidine core adopts a planar conformation, with the 4-fluorophenyl group contributing to steric and electronic effects that influence reactivity and intermolecular interactions .
Crystallographic Insights
While direct crystal data for this compound is unavailable, related pyrimidine derivatives (e.g., 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine) exhibit dihedral angles of approximately 3.0° between the pyrimidine and aryl rings, suggesting minimal conjugation disruption. Weak intramolecular hydrogen bonds and van der Waals interactions stabilize the crystal lattice .
Synthesis and Reaction Pathways
Suzuki-Miyaura Cross-Coupling
A prevalent synthesis route involves palladium-catalyzed cross-coupling. For example:
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Starting Material: 4,6-Dichloro-2-methylpyrimidine reacts with 4-fluorophenylboronic acid.
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Catalyst: Dichlorido-bis(triphenylphosphine)palladium(II) ().
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Conditions: Dioxane solvent, cesium carbonate base, reflux at 80–100°C .
Reaction Equation:
Chlorination of Hydroxypyrimidine Precursors
Alternative methods employ chlorinating agents:
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Substrate: 6-(4-Fluorophenyl)-2-methylpyrimidin-4-ol.
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Reagents: Phosphorus oxychloride () with organic bases (e.g., triethylamine).
Physicochemical Properties
Thermodynamic and Spectral Data
Property | Value | Source |
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Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | Not reported | |
Solubility | Partially soluble in chloroform |
The electron-withdrawing chloro and fluoro groups enhance stability but reduce solubility in polar solvents.
Spectroscopic Features
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